N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide
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Overview
Description
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a useful research compound. Its molecular formula is C18H13FN2O3S and its molecular weight is 356.37. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Anti-Inflammatory Properties
Research has explored the antibacterial and anti-inflammatory potential of compounds related to N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide. Sulfonamides bearing a 1,4-benzodioxin ring, synthesized through reactions involving 2,3-dihydro-1,4-benzodioxin-6-amine, have shown significant inhibitory activity against various Gram-positive and Gram-negative bacterial strains. Furthermore, some of these compounds have exhibited decent inhibition against lipoxygenase enzymes, suggesting their potential as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Antimicrobial Activity
Compounds incorporating the benzodioxane moiety, akin to this compound, have been shown to possess potent antimicrobial activity. Synthesized derivatives were tested against various bacterial strains, demonstrating significant therapeutic potential (Abbasi et al., 2016).
Antifungal and Anticancer Properties
Fluorobenzamides containing thiazole and thiazolidine have been synthesized and evaluated for their antimicrobial properties. These compounds, which include fluorine atoms in their benzoyl group, have shown notable activity against bacterial and fungal strains, indicating their potential as antifungal agents. Additionally, some isoxazole derivatives of these compounds have exhibited anti-cancer activity against various cancer cell lines, suggesting their potential in cancer research (Desai et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
It’s suggested that similar compounds may exert their effects by activating certain pathways. The compound’s interaction with its targets could lead to changes in cellular processes such as inflammation, apoptosis, and cell proliferation.
Pharmacokinetics
It’s noted that similar sulfonamide-based drugs are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties could impact the bioavailability of the compound.
Result of Action
Similar compounds have shown antibacterial activity, with some being effective inhibitors of bacterial strains likeEscherichia coli and Bacillus subtilis .
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O3S/c19-13-3-1-2-12(8-13)17(22)21-18-20-14(10-25-18)11-4-5-15-16(9-11)24-7-6-23-15/h1-5,8-10H,6-7H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJUOEZUIVQFDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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